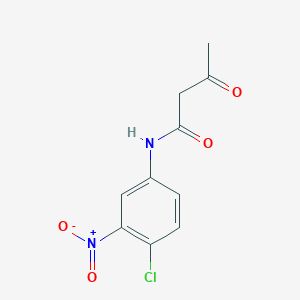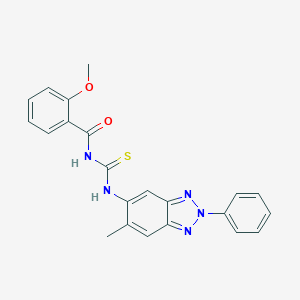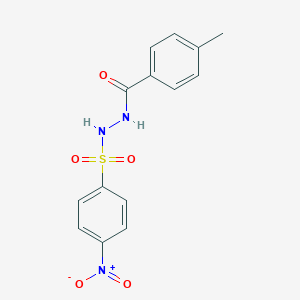
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide is an organic compound with the molecular formula C10H9ClN2O4 It is known for its unique chemical structure, which includes a chloro and nitro group attached to a phenyl ring, and an oxobutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-3-nitroaniline with an appropriate acylating agent. One common method is the acylation of 4-chloro-3-nitroaniline with acetoacetic ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would include steps such as mixing, heating, and cooling, followed by filtration and purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, solvents like ethanol or methanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Reduction: 4-chloro-3-aminophenyl-3-oxobutanamide.
Substitution: N-{4-substituted-3-nitrophenyl}-3-oxobutanamide derivatives.
Hydrolysis: 4-chloro-3-nitrophenylacetic acid and corresponding amine.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparación Con Compuestos Similares
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide can be compared with similar compounds such as:
N-{4-chloro-3-nitrophenyl}-3-oxopropanamide: Similar structure but with a shorter carbon chain.
N-{4-bromo-3-nitrophenyl}-3-oxobutanamide: Similar structure but with a bromo group instead of a chloro group.
N-{4-chloro-3-nitrophenyl}-3-oxopentanamide: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClN2O4 |
|---|---|
Peso molecular |
256.64g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-7-2-3-8(11)9(5-7)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |
Clave InChI |
JVTXVSSITAXGJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
SMILES canónico |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B410522.png)

![N-(2-methoxybenzoyl)-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410525.png)
![1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA](/img/structure/B410526.png)
![N-(2-methoxybenzoyl)-N'-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410528.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410529.png)
![N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410530.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410533.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410534.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410537.png)

![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B410541.png)


